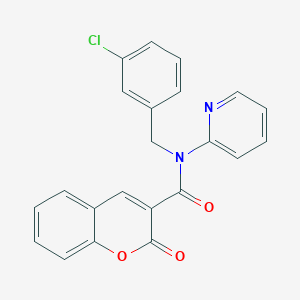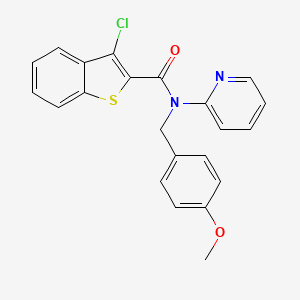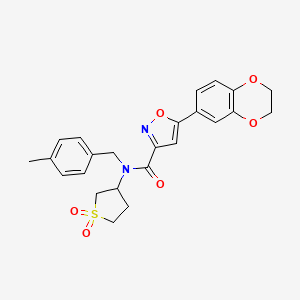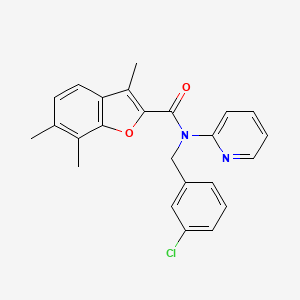![molecular formula C24H30ClN3O4S B14984631 N-[2-(tert-butylcarbamoyl)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984631.png)
N-[2-(tert-butylcarbamoyl)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a carbamoyl group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the piperidine ring, which is then functionalized with the sulfonyl and carbamoyl groups through a series of reactions. These reactions often require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the progress of the reactions and verifying the purity of the final product.
化学反応の分析
Types of Reactions
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with altered functional groups.
科学的研究の応用
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its reactivity and functional groups enable the design of drugs with specific mechanisms of action.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, materials, and coatings. Its unique properties make it suitable for various manufacturing processes.
作用機序
The mechanism of action of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
Similar compounds to N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE include:
- N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide
- N-[2-(tert-butylcarbamoyl)phenyl]-1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide
Uniqueness
What sets N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE apart from similar compounds is its specific combination of functional groups and their spatial arrangement. This unique structure contributes to its distinct reactivity and potential applications in various fields. The presence of the tert-butylcarbamoyl group, in particular, may enhance its stability and binding affinity to certain molecular targets, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C24H30ClN3O4S |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
N-[2-(tert-butylcarbamoyl)phenyl]-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H30ClN3O4S/c1-24(2,3)27-23(30)20-9-4-5-10-21(20)26-22(29)18-11-13-28(14-12-18)33(31,32)16-17-7-6-8-19(25)15-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,26,29)(H,27,30) |
InChIキー |
GUVKJLKSTGPPTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14984550.png)
![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14984558.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14984564.png)
![N-{1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B14984571.png)
![(5Z)-5-[5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14984574.png)

![3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984586.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B14984594.png)
![5-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14984599.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14984606.png)


![5-(3,4-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14984625.png)
